molecular formula C12H10F2N2O2 B13857266 2-Cyano-N-3-hydroxybut-2-enamino-4-(difluoromethyl)aniline

2-Cyano-N-3-hydroxybut-2-enamino-4-(difluoromethyl)aniline

Cat. No.: B13857266
M. Wt: 252.22 g/mol
InChI Key: MGSVCRMQEIWRAO-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-N-3-hydroxybut-2-enamino-4-(difluoromethyl)aniline is a complex organic compound with a unique structure that includes cyano, hydroxy, enamino, and difluoromethyl functional groups. This compound is primarily used in scientific research and is not intended for therapeutic or commercial applications .

Preparation Methods

The synthesis of 2-Cyano-N-3-hydroxybut-2-enamino-4-(difluoromethyl)aniline involves multiple steps, starting from 4-(Difluoromethyl)-aniline. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

2-Cyano-N-3-hydroxybut-2-enamino-4-(difluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Cyano-N-3-hydroxybut-2-enamino-4-(difluoromethyl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyano-N-3-hydroxybut-2-enamino-4-(difluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

2-Cyano-N-3-hydroxybut-2-enamino-4-(difluoromethyl)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H10F2N2O2

Molecular Weight

252.22 g/mol

IUPAC Name

(Z)-2-cyano-N-[4-(difluoromethyl)phenyl]-3-hydroxybut-2-enamide

InChI

InChI=1S/C12H10F2N2O2/c1-7(17)10(6-15)12(18)16-9-4-2-8(3-5-9)11(13)14/h2-5,11,17H,1H3,(H,16,18)/b10-7-

InChI Key

MGSVCRMQEIWRAO-YFHOEESVSA-N

Isomeric SMILES

C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)F)/O

Canonical SMILES

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)F)O

Origin of Product

United States

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